4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The thiol proton resonates at δ 3.8–4.2 ppm, while aromatic protons of the benzene and triazole rings appear at δ 7.2–8.5 ppm. The triazole C5–H proton is deshielded (δ 8.2 ppm) due to electron-withdrawing effects.
- ¹³C NMR : The thiocarbonyl carbon (C–S) appears at δ 125–130 ppm, and triazole carbons resonate at δ 140–150 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Raman Spectroscopy
Raman bands at 1080 cm⁻¹ (C–S symmetric stretch) and 1590 cm⁻¹ (triazole ring breathing) confirm the presence of both functional groups.
Table 3: Spectroscopic signatures
| Technique | Key Peaks | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 3.8–4.2 ppm | S–H proton | |
| FT-IR | 2560 cm⁻¹ | S–H stretch | |
| Raman | 1590 cm⁻¹ | Triazole ring mode |
Tautomeric Behavior and Resonance Stabilization
This compound exhibits thiol-thione tautomerism, mediated by proton transfer between the sulfur and adjacent nitrogen atoms. Key features include:
- Thiol form : Dominates in nonpolar solvents (e.g., CHCl₃), stabilized by intramolecular hydrogen bonding (S–H···N).
- Thione form : Favored in basic media, characterized by a C=S bond (FT-IR: 1240–1260 cm⁻¹).
Resonance stabilization : Delocalization of the sulfur lone pairs into the triazole ring enhances stability. The thione form benefits from additional conjugation with the benzene π-system, lowering energy by ~5 kcal/mol compared to the thiol form.
Table 4: Tautomer stability
| Tautomer | ΔG (kcal/mol) | Dominant Environment | Source |
|---|---|---|---|
| Thiol | 0.0 | Nonpolar solvents | |
| Thione | -5.2 | Basic aqueous solutions |
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXJUBKBCWWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
A widely employed strategy involves the cyclization of thiosemicarbazide precursors to construct the 1,2,4-triazole ring. For instance, Shaker et al. demonstrated that thiosemicarbazides derived from aromatic hydrazides undergo base-mediated cyclization to yield triazole-thiol derivatives. Adapting this method, 4-(1H-1,2,4-triazol-1-yl)benzene-1-thiol can be synthesized via the following steps:
- Hydrazide Formation : Reacting ethyl 4-mercaptobenzoate with hydrazine hydrate in ethanol produces 4-mercaptobenzohydrazide.
- Thiosemicarbazide Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide generates a potassium dithiocarbamate intermediate.
- Cyclization : Heating the intermediate with hydrazine hydrate facilitates cyclization, forming the 1,2,4-triazole ring while retaining the benzenethiol group.
This route achieves moderate yields (60–75%) but requires careful control of reaction time and temperature to avoid over-cyclization or oxidation of the thiol.
Nucleophilic Substitution on Preformed Triazole Scaffolds
An alternative approach involves introducing the thiol group via nucleophilic substitution on a halogenated triazole precursor. For example:
- Triazole Synthesis : 4-Bromo-1H-1,2,4-triazole is prepared by cyclizing thiourea derivatives with hydrazine hydrate under reflux.
- Coupling with Halobenzene : The triazole undergoes Ullmann-type coupling with 4-bromobenzenethiol in the presence of a copper catalyst, replacing the bromide with the triazole moiety.
This method offers regioselectivity but faces challenges due to the poor nucleophilicity of the thiol group. Recent optimizations using palladium catalysts (e.g., Pd(PPh₃)₄) have improved yields to 50–65%.
Formamidine-Mediated Cyclization
Building on methods for bis-triazole synthesis, formamidine intermediates enable selective triazole formation on aminobenzenethiols:
- Formamidine Formation : Reacting 4-aminobenzenethiol with dimethylformamide dimethylacetal (DMFDMA) in xylene yields N-(4-mercaptophenyl)formamidine.
- Hydrazine Treatment : Condensation with hydrazine hydrate produces a formimidohydrazide intermediate.
- Cyclization : Refluxing with triethyl orthoformate (TEOF) induces cyclization, forming the triazole ring.
This method achieves yields up to 80% but necessitates inert conditions to prevent thiol oxidation.
Direct Thiolation of Triazole Derivatives
Post-functionalization of preassembled triazole-benzenes provides a modular pathway:
- Triazole-Benzene Synthesis : 4-Nitro-1H-1,2,4-triazol-1-ylbenzene is prepared via cyclocondensation of nitrobenzene hydrazides.
- Nitro Reduction : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-amino-1H-1,2,4-triazol-1-ylbenzene.
- Diazo Thiolation : Treating the amine with sodium nitrite and H₂S gas introduces the thiol group via diazonium salt intermediacy.
While efficient (70–85% yield), this method requires specialized equipment for handling H₂S.
Microwave-Assisted Synthesis
Modern techniques like microwave irradiation enhance reaction efficiency. A one-pot protocol involves:
- Mixing 4-mercaptophenylhydrazine with formamide and CS₂.
- Irradiating the mixture at 150°C for 15 minutes to directly form the triazole-thiol structure.
This method reduces reaction time from hours to minutes and improves yields (90%) but demands precise temperature control.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Ethyl 4-mercaptobenzoate | CS₂, KOH, Hydrazine | 60–75 | Scalable, mild conditions | Multi-step, oxidation risk |
| Nucleophilic Substitution | 4-Bromobenzenethiol | Cu/Pd catalysts | 50–65 | Regioselective | Low nucleophilicity of thiol |
| Formamidine Cyclization | 4-Aminobenzenethiol | DMFDMA, TEOF | 70–80 | High yield | Inert atmosphere required |
| Direct Thiolation | 4-Nitrotriazole-benzene | H₂S, NaNO₂ | 70–85 | Modular | Hazardous H₂S handling |
| Microwave-Assisted | 4-Mercaptophenylhydrazine | Formamide, CS₂ | 85–90 | Rapid, high yield | Specialized equipment needed |
Structural Characterization and Validation
Successful synthesis is confirmed through spectroscopic analysis:
Chemical Reactions Analysis
Types of Reactions
4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the triazole ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted triazole derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antifungal and antibacterial agents. Research has indicated that derivatives of 1,2,4-triazole, including 4-(1H-1,2,4-triazol-1-yl)benzene-1-thiol, show enhanced activity against various pathogens.
Case Study:
A study highlighted the synthesis of several triazole derivatives which demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The incorporation of the triazole moiety significantly improved the efficacy compared to traditional antifungal agents like fluconazole .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 - 2.0 | Antifungal |
| Triadimefon | 2.5 - 5.0 | Reference |
Anticancer Properties
Recent studies have explored the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound has shown promising results in inhibiting the growth of melanoma and breast cancer cells.
Case Study:
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human melanoma IGR39 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 | 12 | High |
| MDA-MB-231 | 25 | Moderate |
Corrosion Inhibition
The compound has potential applications as a corrosion inhibitor in metal protection due to its thiol group which can form stable complexes with metal surfaces.
Case Study:
Research indicates that this compound effectively reduces corrosion rates in steel when used in acidic environments. The inhibition efficiency was reported to be over 90% at optimal concentrations .
| Environment | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Control | 0.15 | - |
| With Inhibitor | 0.01 | >90 |
Agrochemical Potential
The compound's ability to act as a fungicide and herbicide has been investigated in agricultural settings. Its efficacy against plant pathogens makes it a valuable addition to crop protection strategies.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn .
| Crop | Disease | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium head blight | 85 |
| Corn | Gray leaf spot | 78 |
Mechanism of Action
The mechanism of action of 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with various amino acid residues, while the thiol group can form covalent bonds with cysteine residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features and applications of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol with analogous compounds:
Key Observations:
- Reactivity : The thiol group in this compound distinguishes it from aldehyde or carboxylic acid derivatives (e.g., compounds in ), enabling unique reactivity in metal coordination and covalent bonding.
- Biological Activity : Thiazole-triazole hybrids (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) demonstrate direct anticancer activity (IC₅₀ values in µM range) , whereas the benzoic acid derivatives in require further functionalization (e.g., esterification) to enhance bioavailability.
This compound:
- Triazole-Benzene Core : Likely synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Thiol Introduction : Thiolation via reduction of sulfonyl precursors or displacement reactions.
Comparison with Related Compounds:
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : Synthesized via condensation of 1H-1,2,4-triazole with 4-bromobenzaldehyde under basic conditions .
- Thiazole-Triazole Hybrids : Formed by refluxing triazole-containing intermediates with thioamides or thioureas (e.g., in 1,2-dichloroethane with benzoyl chloride) .
- Benzoic Acid Derivatives: Synthesized via esterification or amidation of 4-(5-amino-triazolyl)benzoic acid .
Physicochemical and Pharmacological Properties
Biological Activity
4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol (CAS Number: 123916-01-8) is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C7H6N4S
- Molecular Weight : 178.21 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents such as chloroform and methanol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.0 |
The IC50 values indicate that the compound is particularly potent against HCT116 cells, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. This interaction can lead to the induction of apoptosis in cancer cells and inhibition of microbial growth.
Case Studies
Several studies have reported on the efficacy of this compound in vivo and in vitro:
- Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
- Anticancer Study : In a xenograft model using MCF-7 cells, administration of the compound resulted in a marked reduction in tumor size after three weeks of treatment.
Q & A
Q. Basic
- Ventilation : Use fume hoods due to potential volatility of thiols.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
- Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the thiol group.
Safety data for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) highlight risks of irritation and recommend emergency contact protocols .
How can researchers evaluate the cytotoxic activity of this compound against cancer cell lines?
Q. Advanced
- Cell lines : Use MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and T47D (ductal carcinoma) for comparative studies.
- MTT assay protocol :
- Treat cells with compound concentrations (e.g., 10–100 μg/mL) for 48–72 hours.
- Measure IC₅₀ values via absorbance at 570 nm.
- Validate results against reference drugs (e.g., etoposide).
Compounds like 4-[2-(3-chlorophenyl)-1-(triazol-1-yl)ethenyl]benzonitrile show IC₅₀ values of 14–27 μg/mL, suggesting similar methodology for structure-activity profiling .
What strategies resolve discrepancies in crystallographic data for triazole-thiol derivatives?
Q. Advanced
- Disorder modeling : Use SHELXL to refine disordered solvent or counterions (e.g., perchlorate in triazolium salts).
- Validation tools : Check R-factors (<0.05 for high-resolution data) and residual electron density maps.
- Comparative analysis : Cross-reference bond lengths (C–N: ~1.32 Å, C–S: ~1.76 Å) with structurally characterized analogs .
How can computational docking studies predict the biological targets of this compound?
Q. Advanced
- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., aromatase for anticancer activity).
- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ data.
Studies on letrozole analogs demonstrate correlations between docking-predicted interactions and cytotoxicity .
How do substituents on the benzene ring influence the bioactivity of triazole-thiol derivatives?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl, -CN): Enhance cytotoxicity by increasing electrophilicity and target binding.
- Electron-donating groups (e.g., -OCH₃): May reduce activity due to decreased reactivity.
- Case study : 4-Methoxy substitution in 1h improved activity against T47D cells (IC₅₀: 14.3 μg/mL), while dimethylamino groups in 1k showed broad-spectrum inhibition .
What methodological considerations address contradictions in reported bioactivity data for triazole-thiol compounds?
Q. Advanced
- Standardization : Use consistent cell lines, passage numbers, and assay protocols (e.g., MTT incubation time).
- Solubility controls : Ensure compounds are dissolved in DMSO at ≤0.1% to avoid solvent toxicity.
- Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
